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Introduction

The CENTA protocol utilizes CENTA, a chromogenic cephalosporin, as a substrate for the

kinetic analysis of β-lactamase enzymes.[1][2][3] β-lactamases are a primary mechanism of

bacterial resistance to β-lactam antibiotics. Understanding their enzymatic activity is crucial for

the development of new antibiotics and β-lactamase inhibitors. The CENTA assay provides a

direct, spectrophotometric method for measuring the rate of β-lactamase-catalyzed hydrolysis.

Principle of the Assay

The core of the protocol lies in the enzymatic hydrolysis of the β-lactam ring within the CENTA
molecule by a β-lactamase. This cleavage event induces a structural rearrangement in the

molecule, resulting in a distinct color change from light yellow to chrome yellow.[4][5] This

change in color is accompanied by an increase in absorbance at 405 nm, which can be

monitored over time using a spectrophotometer. The rate of this absorbance change is directly

proportional to the β-lactamase activity, allowing for the determination of key kinetic

parameters.[1][4]

Advantages of the CENTA Protocol

Aqueous Solubility: Unlike other chromogenic substrates like nitrocefin, which require

organic solvents for stock solutions, CENTA is highly soluble in aqueous buffers.[1][6] This

simplifies assay preparation and avoids potential solvent-induced artifacts.
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Convenience: The protocol is straightforward and can be readily adapted for high-throughput

screening (HTS) of potential β-lactamase inhibitors.[1][7]

Broad Utility: CENTA is a substrate for a wide variety of β-lactamases across different

classes, making it a versatile tool for antibiotic resistance research.[1][8]

Limitations

While effective for in-vitro kinetic studies, CENTA is generally not suitable for the direct

detection of β-lactamase-producing bacterial colonies on agar plates.[1][2][3]

Data Presentation
Quantitative data derived from kinetic studies using the CENTA protocol are summarized below

for easy reference and comparison.

Table 1: Physicochemical and Spectroscopic Properties of CENTA

Parameter Value Reference

Appearance Light yellow powder [5]

Hydrolyzed Product Color Chrome yellow [4][5]

Wavelength (Intact) ~340-346 nm [1][5]

Wavelength (Hydrolyzed) ~405 nm [1][4][5]

Molar Extinction Coefficient

(Δε) at 405 nm
+6,400 M⁻¹cm⁻¹ [1]

Solubility
Highly soluble in aqueous

buffers
[1][6]

Table 2: Kinetic Parameters of Representative β-Lactamases with CENTA Substrate
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Enzyme Class Enzyme K_m (μM) k_cat (s⁻¹)
k_cat/K_m
(M⁻¹s⁻¹)

Class A TEM-1 55 600 1.1 x 10⁷

SHV-1 4 25 6.2 x 10⁶

Sme-1 110 1,000 9.1 x 10⁶

Class B BcII 6,000 NH NH

IMP-1 400 200 5.0 x 10⁵

CfiA 40 7 1.7 x 10⁵

VIM-1 14 4.5 3.2 x 10⁵

Class C E. cloacae 908R 200 3,000 1.5 x 10⁷

P. aeruginosa 1,000 1,500 1.5 x 10⁶

Class D OXA-10 14 1,000 7.1 x 10⁷

OXA-2 4.8 95 2.0 x 10⁷

Data adapted from Bebrone et al. (2001). NH: Not Hyperbolic.[1][8]

Experimental Protocols & Visualizations
Principle of the CENTA Assay
The fundamental process involves the enzymatic cleavage of CENTA, leading to a detectable

colorimetric signal.
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CENTA Assay Principle
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Caption: Enzymatic hydrolysis of CENTA by β-lactamase produces a colored product.

Protocol 1: Preparation of Reagents
Assay Buffer: Prepare a 50 mM sodium phosphate buffer, pH 7.0. For metallo-β-lactamases

(Class B), supplement the buffer with 100 μM ZnSO₄.[1] Store at 4°C.

CENTA Stock Solution: Due to its high aqueous solubility, CENTA can be dissolved directly

in the assay buffer.[1]

Weigh the required amount of CENTA powder.

Dissolve in assay buffer to create a concentrated stock solution (e.g., 10 mM).
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Protect the solution from light and store it at -20°C in small aliquots to avoid repeated

freeze-thaw cycles.

Enzyme Solution: Prepare a stock solution of purified β-lactamase in assay buffer. The final

concentration used in the assay will depend on the enzyme's specific activity. Store as

recommended for the specific enzyme, typically at -80°C.

Protocol 2: Standard β-Lactamase Kinetic Assay
This protocol details the measurement of β-lactamase activity at a single substrate

concentration.
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Standard Kinetic Assay Workflow

Start

Equilibrate Spectrophotometer
and Reagents to 30°C

Prepare Reaction Mix:
Buffer + CENTA in Cuvette

Initiate Reaction:
Add β-Lactamase Enzyme

Monitor Absorbance at 405 nm
Continuously for 3-5 min

Calculate Initial Rate (V₀)
from Linear Phase of Curve

End

Click to download full resolution via product page

Caption: Workflow for measuring β-lactamase activity using the CENTA protocol.

Methodology:
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Set a spectrophotometer to read absorbance at 405 nm and equilibrate the measurement

chamber to 30°C.[1]

In a quartz cuvette, prepare the reaction mixture by adding the assay buffer and the desired

concentration of CENTA (e.g., 100 μM). The total volume is typically 500 μL or 1 mL.

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

To initiate the reaction, add a small volume of the β-lactamase enzyme solution and mix

quickly but gently.

Immediately begin recording the absorbance at 405 nm continuously for a set period (e.g., 3-

5 minutes).

The initial reaction velocity (V₀) is determined from the slope of the linear portion of the

absorbance vs. time plot.

Convert the rate from absorbance units/min to M/s using the Beer-Lambert law (V₀ = slope /

Δε), where Δε is 6,400 M⁻¹cm⁻¹ and the path length is typically 1 cm.[1]

Protocol 3: Determination of K_m and k_cat
This protocol is an extension of the standard assay, designed to determine the Michaelis-

Menten kinetic parameters.

Methodology:

Perform the standard kinetic assay (Protocol 2) using a range of CENTA concentrations,

typically spanning from 0.1 x K_m to 10 x K_m.

For each CENTA concentration, calculate the initial reaction velocity (V₀).

Plot the initial velocities (V₀) against the corresponding CENTA concentrations ([S]).

Fit the resulting data to the Michaelis-Menten equation (V₀ = (V_max * [S]) / (K_m + [S]))

using non-linear regression software to determine the values for K_m and V_max.[1]
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Calculate the catalytic constant, k_cat, using the equation: k_cat = V_max / [E], where [E] is

the total enzyme concentration in the assay.

Protocol 4: High-Throughput Screening (HTS) for
Inhibitors
The CENTA protocol is well-suited for identifying and characterizing β-lactamase inhibitors in a

multi-well plate format.

Inhibitor Screening Workflow

Dispense Enzyme, Buffer,
and Test Compound to Wells

Pre-incubate Enzyme
with Test Compound

Initiate Reaction:
Add CENTA Substrate

Read Absorbance at 405 nm
(Kinetic or Endpoint)

Analyze Data:
Calculate % Inhibition

Click to download full resolution via product page

Caption: General workflow for screening β-lactamase inhibitors using CENTA.
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Methodology:

In a 96- or 384-well plate, add the assay buffer, β-lactamase enzyme, and the test compound

(or vehicle control).

Allow the enzyme and test compound to pre-incubate for a defined period (e.g., 15-30

minutes) at the assay temperature.

Initiate the reaction by adding a concentrated solution of CENTA to all wells simultaneously

using a multi-channel pipette or automated dispenser.

Immediately place the plate in a microplate reader and monitor the change in absorbance at

405 nm over time (kinetic read) or after a fixed incubation period (endpoint read).

Calculate the percent inhibition for each compound relative to the vehicle control. Promising

hits can be further characterized by determining their IC₅₀ values and mechanism of

inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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